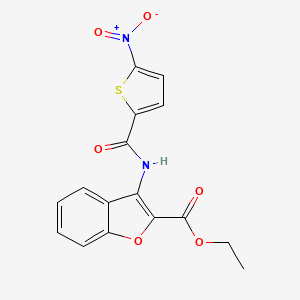

Ethyl 3-(5-nitrothiophene-2-carboxamido)benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(5-nitrothiophene-2-carboxamido)benzofuran-2-carboxylate, also known as NTBC, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the tyrosine catabolic pathway.

科学的研究の応用

Synthesis and Biological Activity

- A range of 2- and 3-nitrothiophene-5-carboxamides has been synthesized, with applications as radiosensitizers of hypoxic mammalian cells and selective bioreductively activated cytotoxins. Some compounds showed radiosensitization in vivo, although systemic toxicity limited higher dosing (Threadgill et al., 1991).

- The synthesis of ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate via a Gewald reaction led to various fused and polyfunctional substituted thiophenes, which demonstrated promising antimicrobial activities (Abu‐Hashem et al., 2011).

- Ethyl 2-amino-5-ethylthiophene-3-carboxylate reacted with benzoylisothiocyanate to yield thieno[2,3-d]pyrimidines with inhibitory activities against plant growth, offering potential as herbicides (Wang et al., 2010).

- Benzofuran and benzo[d]isothiazole derivatives were designed, synthesized, and evaluated for Mycobacterium tuberculosis DNA GyrB inhibition, showcasing the compound's utility in addressing antimicrobial resistance (Reddy et al., 2014).

Chemical Synthesis and Applications

- Ethyl 3-(2-nitrophenylsulfonyl)propenoate synthesis led to a novel pyrrole-annulated heterocyclic system, highlighting the compound's versatility in generating complex organic structures (Santo et al., 1998).

- Ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate was synthesized, demonstrating the compound's potential for creating complex molecules with specific functionalities (Gui-Jie, 2011).

Electrochemical and Electrochromic Properties

- The introduction of different acceptor groups and copolymerization affected the electrochemical and electrochromic properties of poly(3,4-ethylenedioxythiophene), showing significant potential for applications in electronic devices (Hu et al., 2013).

将来の方向性

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that Ethyl 3-(5-nitrothiophene-2-carboxamido)benzofuran-2-carboxylate and similar compounds may have potential applications in the development of new drugs and therapies.

作用機序

Target of Action

Ethyl 3-(5-nitrothiophene-2-carboxamido)benzofuran-2-carboxylate is a complex compound that belongs to the class of thiourea derivatives . Thiophene-based analogs have been recognized as a potential class of biologically active compounds . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It has been shown to inhibit the growth of viruses and regulate the inflammatory response . This suggests that it may interact with its targets to modulate these biological processes.

Biochemical Pathways

The compound’s ability to regulate the inflammatory response suggests that it may affect the regulatory pathways involved in inflammation . .

Result of Action

This compound has been shown to reduce epidermal growth factor levels, which may be beneficial for skin conditions such as psoriasis . This suggests that the compound’s action at the molecular and cellular level could result in changes in the levels of certain growth factors.

特性

IUPAC Name |

ethyl 3-[(5-nitrothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S/c1-2-23-16(20)14-13(9-5-3-4-6-10(9)24-14)17-15(19)11-7-8-12(25-11)18(21)22/h3-8H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCUHYRQMNPOBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)

![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)

![1-ethyl-3-methyl-5-((3-methylbenzyl)thio)-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2495964.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2495972.png)